Tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate
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Overview
Description
Tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound that features a unique structure with potential applications in various fields of scientific research. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and synthetic versatility.
Preparation Methods
The synthesis of tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate can be compared with other similar compounds in the azabicyclo[3.2.1]octane family, such as:
- Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- 8-propyl-8-azabicyclo[3.2.1]octan-3-ol
- (1R,5S)-3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substituents and the resulting effects on its reactivity and applications.
Biological Activity
Tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C₁₃H₂₁NO₂
- Molecular Weight : Approximately 223.31 g/mol
- CAS Number : 637301-15-6
The compound features a tert-butyl group and a carboxylate functional group, contributing to its unique structural properties and biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds within the azabicyclic class, including this compound, may exhibit several biological activities:
- Antibacterial Properties : Preliminary studies suggest that this compound may possess antibacterial activity against various strains of bacteria, including multidrug-resistant organisms. Its mechanism likely involves interaction with bacterial topoisomerases, similar to other known antibacterial agents .
- Neuroactivity : The azabicyclic framework is often associated with neuroactive effects. Compounds like this compound may interact with neurotransmitter systems in the brain, modulating receptor activity and potentially offering therapeutic benefits in neurological disorders.
- Antifungal Activity : Similar compounds have shown antifungal properties, indicating that this compound may also contribute to the development of antifungal agents.
Antibacterial Activity
A study evaluating the antibacterial efficacy of azabicyclic compounds found that this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics . The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard treatments, suggesting strong potential for clinical applications.
Neuroactive Effects
Research focusing on the neuroactivity of azabicyclic compounds has shown that derivatives similar to this compound can modulate serotonin and dopamine receptors, which are critical in treating mood disorders and other neurological conditions. Further studies are required to elucidate specific receptor interactions and their implications for drug design.
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | C₁₃H₂₁N₃O₂ | Contains an amino group; potential neuroactive effects |
Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate | C₁₃H₂₁N₂O₂ | Macrocyclic structure; disrupts protein-protein interactions |
Tert-butyl 6-hydroxy-8-azabicyclo[3.2.1]octane | C₁₃H₂₃NO₂ | Hydroxyl group influences reactivity and biological properties |
This table highlights how variations in functional groups can affect biological activity, emphasizing the significance of structural modifications in drug development.
Properties
Molecular Formula |
C13H21NO2 |
---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
tert-butyl 8-methylidene-3-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C13H21NO2/c1-9-10-5-6-11(9)8-14(7-10)12(15)16-13(2,3)4/h10-11H,1,5-8H2,2-4H3 |
InChI Key |
IGKVDHDALUXQOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2=C |
Origin of Product |
United States |
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